molecular formula C6H8N2O2 B597989 5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile CAS No. 1201794-84-4

5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile

Cat. No. B597989
Key on ui cas rn: 1201794-84-4
M. Wt: 140.142
InChI Key: AZYDJKDNXTVUFL-UHFFFAOYSA-N
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Patent
US07998994B2

Procedure details

To a dried 10 L three-necked flask equipped with a thermometer controller, a mechanical stirrer, and a dropping funnel protected under nitrogen was charged 6966.7 g (7.3×) of tetrahydrofuran and 950.0 g (1.0×) of compound (1Z,2E)-N-hydroxy-2-(hydroxyimino)acetimidoyl chloride. The reaction mixture was cooled to 0-5° C. followed by drop wise addition of 1845.2 g (1.9×) thionyl chloride over 60-90 minutes at 0-5° C. After addition, the reaction mixture was stirred at 10-15° C. for 6-7 hours and deemed complete by HPLC. The reaction mixture was then concentrated under vacuum at 15-20° C. to about 1.0 L (1.0×) followed by addition of a total of 950 g (0.9×) of tetrahydrofuran and distillation to remove residual thionyl chloride. The resulting mixture was added drop wise into a solution of 2755 g (2.9×) of ethoxyethene, 6764 g (7.12×) of tetrahydrofuran and 715.0 g (0.75×) of sodium carbonate in 3200.0 g (3.4×) of water over 30-40 minutes at 0-5° C. After addition, the reaction mixture was stirred at 0-5° C. for 1-2 hours and deemed complete by HPLC. The resulting mixture was separated and the aqueous layer was extracted with 1900 g (2.0×) of methyl t-butyl ether, and then the combined organic layer was dried with 380 g (0.4×) of sodium sulfate, filtered and then concentrated to give 549.7 g yellow oil (Assay 60.3%, purity 97.0%, yield 30.5%). 1H NMR (CDCl3, 400 MHz) δ 5.76 (dd, J=2.0 Hz, 4.8 Hz, 1H), 3.86-3.90 (m, 1H), 3.60-3.65 (m, 1H), 3.21 (dd, J=6.8 Hz, 11.2 Hz, 1H), 3.00 (dd, J=2.0 Hz, 16 Hz, 1H), 1.21 (T, J=6.8 Hz, 1H).
Quantity
1845.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6966.7 g
Type
reactant
Reaction Step Two
Yield
30.5%

Identifiers

REACTION_CXSMILES
[OH:1]/[N:2]=[C:3](\Cl)/[CH:4]=[N:5]/O.S(Cl)(Cl)=O.[O:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>>[CH2:13]([O:12][CH:16]1[O:1][N:2]=[C:3]([C:4]#[N:5])[CH2:15]1)[CH3:14]

Inputs

Step One
Name
Quantity
1845.2 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O\N=C(\C=N\O)/Cl
Name
Quantity
6966.7 g
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 10-15° C. for 6-7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dried 10 L three-necked flask equipped with a thermometer controller, a mechanical stirrer, and a dropping funnel
ADDITION
Type
ADDITION
Details
After addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under vacuum at 15-20° C. to about 1.0 L (1.0×)
ADDITION
Type
ADDITION
Details
followed by addition of a total of 950 g (0.9×) of tetrahydrofuran and distillation
CUSTOM
Type
CUSTOM
Details
to remove residual thionyl chloride
ADDITION
Type
ADDITION
Details
The resulting mixture was added drop wise into a solution of 2755 g (2.9×) of ethoxyethene, 6764 g (7.12×) of tetrahydrofuran and 715.0 g (0.75×) of sodium carbonate in 3200.0 g (3.4×) of water over 30-40 minutes at 0-5° C
Duration
35 (± 5) min
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 0-5° C. for 1-2 hours
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
The resulting mixture was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 1900 g (2.0×) of methyl t-butyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried with 380 g (0.4×) of sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6.5 (± 0.5) h
Name
Type
product
Smiles
C(C)OC1CC(=NO1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 549.7 g
YIELD: PERCENTYIELD 30.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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